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molecular formula C10H8N2O3 B1313401 2-Methyl-4-(4-nitrophenyl)oxazole CAS No. 79965-75-6

2-Methyl-4-(4-nitrophenyl)oxazole

Cat. No. B1313401
M. Wt: 204.18 g/mol
InChI Key: ZAKPWXYZFABNMV-UHFFFAOYSA-N
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Patent
US09174949B2

Procedure details

2-methyl-4-(4-nitrophenyl)oxazole (J. Heteocyclic Chemistry, 1981, 885)(1.12 g, 5.48 mmol) was added to a refluxing solution of SnCl2.2H2O (6.33 g, 28.1 mmol), conc HCL (10 mL) and EtOH (20 mL). The reaction is stirred for 30 min then cooled to room temperature and poured into a solution of 24 g of KOH in 100 mL of water. The resulting mixture was cooled in an ice bath and stirred for an additional 30 min. The product was collected by filtration as a yellow solid (1.35 g, 83%). LC-MS (M+H): 191
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[N:6]=1.O.O.Cl[Sn]Cl.CCO.[OH-].[K+]>O>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[N:6]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
CC=1OC=C(N1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
6.33 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration as a yellow solid (1.35 g, 83%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1OC=C(N1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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